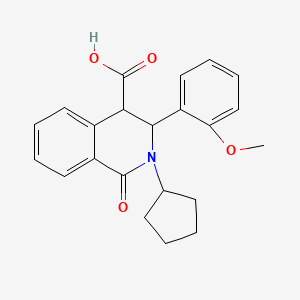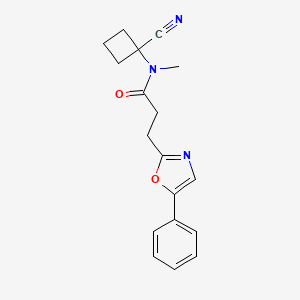
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, also known as CX-5461, is a small molecule inhibitor that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is a key process in the production of ribosomal RNA (rRNA). CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mechanism of Action
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the inhibition of rRNA synthesis, which is required for the growth and proliferation of cancer cells. N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been shown to induce DNA damage and activate the p53 pathway, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been shown to selectively kill cancer cells that are dependent on high levels of rRNA synthesis. This is due to the inhibition of Pol I transcription, which is required for the production of rRNA. N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has also been shown to induce DNA damage and activate the p53 pathway, which may contribute to its anticancer activity. In addition, N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been shown to have minimal toxicity to normal cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is its selectivity for cancer cells that are dependent on high levels of rRNA synthesis. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is its potential toxicity to normal cells, which may limit its clinical use.
Future Directions
There are several future directions for the development of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide as an anticancer agent. One direction is to explore the combination of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide with other anticancer agents to enhance its activity. Another direction is to identify biomarkers that can predict the response to N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, which may help to select patients who are most likely to benefit from the treatment. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide in different cancer types and patient populations.
Conclusion:
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a small molecule inhibitor that selectively targets Pol I transcription, leading to the selective killing of cancer cells that are dependent on high levels of rRNA synthesis. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide and to evaluate its safety and efficacy in different cancer types and patient populations.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been extensively studied for its potential as an anticancer agent. Studies have shown that N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide inhibits Pol I transcription, leading to the selective killing of cancer cells that are dependent on high levels of rRNA synthesis. N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has shown activity against a variety of cancer types, including solid tumors and hematological malignancies.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(18(13-19)10-5-11-18)17(22)9-8-16-20-12-15(23-16)14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZJQFGCNLNWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=NC=C(O1)C2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
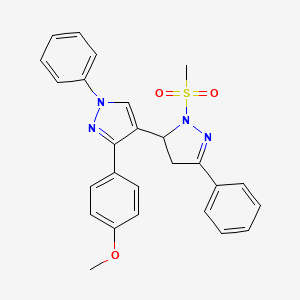
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)
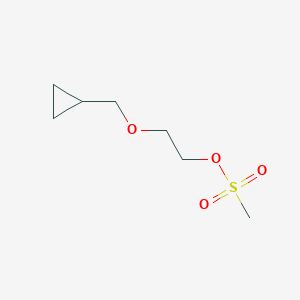

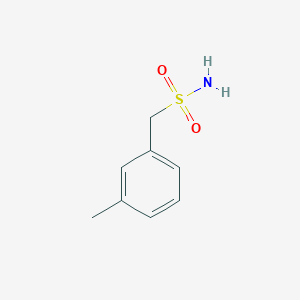
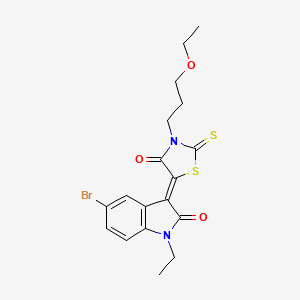

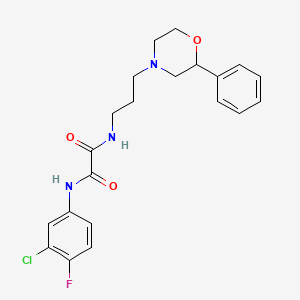
![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
